2,4-Dimethoxybiphenyl-3-carboxylicacid
Description
Significance of Substituted Biphenyl (B1667301) Systems in Contemporary Chemical Research
Substituted biphenyl systems are of paramount importance in contemporary chemical research due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. The substitution pattern on the biphenyl rings dictates the molecule's three-dimensional structure, particularly the torsion angle between the two phenyl rings, which in turn influences its biological activity and material properties. The presence of substituents can induce atropisomerism, a form of chirality arising from hindered rotation around the biphenyl single bond, which is a critical consideration in drug design and asymmetric catalysis.
Overview of 2,4-Dimethoxybiphenyl-3-carboxylic Acid in Synthetic Transformations
2,4-Dimethoxybiphenyl-3-carboxylic acid is a polysubstituted biphenyl derivative featuring two methoxy (B1213986) groups and a carboxylic acid function. The methoxy groups, being electron-donating, activate the aromatic rings towards electrophilic substitution and can also influence the compound's conformation and solubility. The carboxylic acid at the 3-position provides a key site for synthetic modifications. While specific, detailed research on this exact isomer is not extensively documented in publicly available literature, its structure suggests potential as an intermediate in the synthesis of more complex molecules. The interplay of the methoxy and carboxylic acid groups can be exploited in various synthetic strategies.
For instance, related dimethoxybiphenyl dicarboxylic acids, such as 4,4′-Dimethoxybiphenyl-3,3′-dicarboxylic acid, have been synthesized and studied for their potential as organic linkers in the construction of Metal-Organic Frameworks (MOFs). nih.govresearchgate.net The synthesis of such compounds often involves coupling reactions, like the Ullmann coupling of appropriately substituted halo-aromatic esters, followed by hydrolysis of the ester groups to the carboxylic acids. nih.gov
Academic Research Trajectories for Complex Organic Molecules
The synthesis of complex organic molecules often relies on the strategic use of well-defined building blocks. Biphenyl carboxylic acids, including structures like 2,4-Dimethoxybiphenyl-3-carboxylic acid , fit this role by providing a rigid scaffold that can be further elaborated. Academic research often focuses on developing novel synthetic routes to access these scaffolds with diverse substitution patterns. For example, the Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biphenyls, including those bearing carboxylic acid functionalities. ajgreenchem.com
Research in this area also extends to the application of these molecules. For example, the incorporation of biphenyl carboxylic acid moieties into larger molecular architectures is a strategy employed in the development of new materials with specific optical or electronic properties, as well as in the design of new therapeutic agents.
Interactive Data Table: Physicochemical Properties of a Related Isomer
Due to the limited availability of experimental data for 2,4-Dimethoxybiphenyl-3-carboxylic acid, the following table presents computed physicochemical properties for a closely related isomer, 2',3'-Dimethoxybiphenyl-3-carboxylic acid , to provide an illustrative example of the characteristics of such compounds. nih.gov
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₄ | PubChem nih.gov |
| Molecular Weight | 258.27 g/mol | PubChem nih.gov |
| XLogP3 | 3.1 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |
| Rotatable Bond Count | 4 | PubChem nih.gov |
| Exact Mass | 258.08920892 Da | PubChem nih.gov |
| Monoisotopic Mass | 258.08920892 Da | PubChem nih.gov |
| Topological Polar Surface Area | 66.8 Ų | PubChem nih.gov |
| Heavy Atom Count | 19 | PubChem nih.gov |
Detailed Research Findings on a Related Dicarboxylic Acid Analog
While specific research findings on 2,4-Dimethoxybiphenyl-3-carboxylic acid are scarce, studies on the related compound 4,4′-Dimethoxybiphenyl-3,3′-dicarboxylic acid offer insights into the characterization and structural features of such molecules. This compound has been synthesized and its crystal structure determined, revealing important details about its solid-state conformation. nih.govresearchgate.net
The synthesis involved an Ullmann coupling of methyl 5-iodo-2-methoxybenzoate to form the corresponding dimethyl ester, followed by hydrolysis to the dicarboxylic acid. nih.gov X-ray crystallographic analysis showed that in the solid state, the molecules are located on inversion centers, with intramolecular hydrogen bonds between the carboxylic acid group and the adjacent methoxy group's oxygen atom. nih.govresearchgate.net The molecules are linked into chains via intermolecular O-H···O hydrogen bonds. nih.govresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C15H14O4 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2,6-dimethoxy-3-phenylbenzoic acid |
InChI |
InChI=1S/C15H14O4/c1-18-12-9-8-11(10-6-4-3-5-7-10)14(19-2)13(12)15(16)17/h3-9H,1-2H3,(H,16,17) |
InChI Key |
YWDNBOQNFOCGOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=CC=CC=C2)OC)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,4 Dimethoxybiphenyl 3 Carboxylic Acid and Its Analogues
Strategic Approaches to Biphenyl (B1667301) Ring Formation
The central challenge in synthesizing 2,4-Dimethoxybiphenyl-3-carboxylic acid lies in the selective formation of the carbon-carbon single bond connecting the two phenyl rings. Modern organic synthesis offers a powerful toolkit for this transformation, dominated by transition-metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are arguably the most versatile and widely employed methods for constructing biaryl systems. rsc.orgrjptonline.org Among these, the Suzuki-Miyaura coupling has become a cornerstone of biphenyl synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its boronic acid reagents. ajgreenchem.comresearchgate.net
The synthesis of a substituted biphenyl carboxylic acid via Suzuki-Miyaura coupling typically involves the reaction of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. dntb.gov.ua For the specific target of 2,4-Dimethoxybiphenyl-3-carboxylic acid, a plausible Suzuki-Miyaura strategy would involve coupling a 2,4-dimethoxyphenylboronic acid with a substituted halobenzoic acid, or vice-versa. The choice of coupling partners is critical for achieving the correct regiochemistry.
A representative synthesis could involve the coupling of 3-bromo-2-methoxybenzoic acid with 2-methoxyphenylboronic acid. Subsequent methoxylation would be required to install the second methoxy (B1213986) group at the 4-position. A more direct approach, if starting materials are available, would be the coupling of a suitably protected 3-bromo-2,4-dimethoxybenzene derivative with a phenylboronic acid bearing a protected carboxyl group.
Recent advancements have focused on developing more efficient and environmentally benign catalytic systems. For instance, water-soluble fullerene-supported PdCl2 nanocatalysts have been used for the green synthesis of various biphenyl carboxylic acids at room temperature in high yields. researchgate.netdntb.gov.ua
Table 1: Representative Conditions for Suzuki-Miyaura Coupling for Biphenyl Carboxylic Acid Synthesis
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | Phenylboronic acid | Pd(PPh₃)₄ (0.2) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | Good | ajgreenchem.com |
| Bromobenzoic acid | Arylboronic acid | C₆₀-TEGs/PdCl₂ (0.05) | K₂CO₃ | Water | RT | >90 | researchgate.net |
| Aryl Bromide | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME/H₂O | 80 | 85-95 | General Protocol |
While the Suzuki-Miyaura reaction is prevalent, several other C-C bond formation strategies are effective for biphenyl synthesis.
Ullmann Reaction: One of the classic methods, the Ullmann reaction involves the copper-catalyzed coupling of two aryl halides. While it often requires harsh conditions (high temperatures), it remains a useful method, particularly for symmetrical biphenyls. A modified Ullmann coupling was used to synthesize the diester precursor to 4,4′-Dimethoxybiphenyl-3,3′-dicarboxylic acid, a close analogue of the target compound. nih.govresearchgate.net
Negishi Coupling: This reaction couples an organozinc reagent with an organic halide, catalyzed by nickel or palladium. rsc.org It offers high reactivity and selectivity, providing a powerful alternative for constructing complex biaryls.
Stille Coupling: The Stille reaction utilizes a palladium catalyst to couple an organic halide with an organotin reagent. rsc.org Its main advantages include mild reaction conditions and tolerance of a wide variety of functional groups, though the toxicity of organotin compounds is a significant drawback.
C-H Bond Activation/Arylation: A more modern and atom-economical approach involves the direct arylation of an unactivated C-H bond. uri.edu This strategy avoids the pre-functionalization of one of the aromatic rings (e.g., conversion to a halide or boronic acid), making it a more efficient process. For example, palladium-catalyzed ortho-arylation of benzoic acids, using the carboxylic acid group as a directing group, can be followed by a subsequent decarboxylation to yield meta-substituted biphenyls. researchgate.net
Enantioselective and Diastereoselective Synthesis of Chiral Derivatives
The target molecule, 2,4-Dimethoxybiphenyl-3-carboxylic acid, is achiral. However, biphenyls can exhibit axial chirality (atropisomerism) when rotation around the C-C single bond between the two rings is restricted, typically by bulky substituents at the ortho positions. libretexts.orgresearchgate.net The synthesis of chiral analogues and derivatives of the target compound requires enantioselective or diastereoselective methods.
Asymmetric catalysis is a powerful strategy for the direct synthesis of enantioenriched axially chiral biphenyls. This is most commonly achieved through enantioselective cross-coupling reactions, where a chiral ligand coordinated to the metal catalyst (usually palladium) influences the stereochemical outcome of the reaction. nih.govpnas.orgresearchgate.net
The asymmetric Suzuki-Miyaura coupling has been successfully employed to synthesize axially chiral biaryls with high enantioselectivity. nih.govresearchgate.netcam.ac.uk The choice of the chiral phosphine (B1218219) ligand is critical for achieving high enantiomeric excess (ee). Various C2-symmetric diphosphine ligands and monophosphine ligands have been developed for this purpose. pnas.orgresearchgate.net These ligands create a chiral environment around the metal center, which differentiates between the two prochiral faces of the substrate during the key bond-forming step.
Table 2: Examples of Chiral Ligands in Asymmetric Biphenyl Synthesis
| Ligand Type | Example Ligand | Application | Achieved Selectivity | Reference |
|---|---|---|---|---|
| Diphosphine | SYNPHOS | Ru-catalyzed asymmetric hydrogenation | High enantioselectivity | pnas.orgresearchgate.net |
| Monophosphine | (S)-KenPhos | Asymmetric Suzuki-Miyaura coupling | Up to 94% ee | nih.govresearchgate.net |
| Phosphoramidite | BIPHNOL-based | Pd-catalyzed asymmetric cycloadditions | Variable | chemrxiv.org |
| Chiral Phosphoric Acid | BINOL-derived | Pd-catalyzed enantioselective C-H olefination | Excellent enantioselectivities | researchgate.net |
When a racemic mixture of a chiral biphenyl derivative is produced, it must be separated into its constituent enantiomers. This process is known as chiral resolution.
Fractional Crystallization: This classical method involves converting the enantiomeric mixture (e.g., a carboxylic acid) into a pair of diastereomeric salts by reacting it with a single enantiomer of a chiral resolving agent (e.g., a chiral amine like brucine (B1667951) or strychnine). ucla.edu These diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the pure enantiomers of the original compound are recovered by removing the resolving agent.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used analytical and preparative technique for separating enantiomers. phenomenex.comcsfarmacie.cz The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times and thus separation. libretexts.org Various types of CSPs are available, including those based on polysaccharides, proteins, and Pirkle-type phases, allowing for the separation of a wide range of chiral compounds, including those with biphenyl scaffolds. libretexts.org
Protection and Deprotection Strategies for Functional Groups
In the multistep synthesis of complex molecules like 2,4-Dimethoxybiphenyl-3-carboxylic acid and its analogues, the strategic protection and deprotection of functional groups is essential to prevent unwanted side reactions and ensure chemoselectivity. The primary functional groups of concern in the target molecule are the carboxylic acid and the two methoxy ethers.
The carboxylic acid group is typically protected as an ester. Common choices include methyl, ethyl, or benzyl (B1604629) esters, which can be formed through Fischer esterification or by reaction with the corresponding alkyl halide in the presence of a base. The choice of ester is critical and depends on the reaction conditions planned for subsequent steps. For instance, a methyl or ethyl ester is stable under many cross-coupling conditions but can be readily removed by hydrolysis with a base like sodium hydroxide (B78521) or potassium hydroxide. nih.gov Benzyl esters are also widely used, offering the advantage of deprotection under mild, neutral conditions via catalytic hydrogenation, which is orthogonal to many other transformations. nih.govnih.gov For syntheses requiring orthogonality to both acidic and basic conditions, more specialized protecting groups like the 1,3-dithian-2-yl-methyl (Dim) group, which is removed under nearly neutral oxidative conditions, could be employed. nih.gov
The methoxy groups on the aromatic ring are generally stable under the conditions used for common cross-coupling reactions like Suzuki-Miyaura or Negishi coupling. bucknell.edugre.ac.uk However, in the synthesis of analogues where phenolic hydroxyl groups are required, the methoxy groups act as protecting groups for these phenols. Deprotection, or demethylation, can be achieved using strong Lewis acids such as boron tribromide (BBr₃) or strong nucleophiles like lithium iodide. Conversely, if the synthesis starts from a dihydroxybiphenyl precursor, the hydroxyl groups would need to be protected. Methylation to form the methoxy groups is a common strategy. Other protecting groups for phenols include benzyl (Bn) or para-methoxybenzyl (PMB) ethers. nih.gov The PMB group is particularly useful as it can be removed oxidatively with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), offering an alternative deprotection pathway to the standard hydrogenolysis for benzyl groups. nih.gov
The following table summarizes common protection strategies for the functional groups found in the target molecule and its potential precursors or analogues.
| Functional Group | Protecting Group | Protection Reagent/Conditions | Deprotection Reagent/Conditions | Orthogonality |
| Carboxylic Acid | Methyl Ester | Methanol (B129727), Acid Catalyst (e.g., H₂SO₄) | NaOH or KOH, H₂O/THF | Sensitive to base |
| Carboxylic Acid | Benzyl Ester | Benzyl alcohol, Acid Catalyst or Benzyl bromide, Base | H₂, Pd/C (Hydrogenolysis) | Sensitive to reduction |
| Phenol (B47542) (Hydroxy) | Methyl Ether | Methyl iodide, Base (e.g., K₂CO₃) | Boron tribromide (BBr₃) | Requires harsh conditions |
| Phenol (Hydroxy) | Benzyl (Bn) Ether | Benzyl bromide, Base | H₂, Pd/C (Hydrogenolysis) | Sensitive to reduction |
| Phenol (Hydroxy) | p-Methoxybenzyl (PMB) | PMB-Cl, Base | DDQ or TFA | Sensitive to oxidation/acid |
Optimization of Reaction Conditions and Yields
The core of 2,4-Dimethoxybiphenyl-3-carboxylic acid is the biphenyl scaffold, which is most efficiently constructed using transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Negishi reactions are prominent methods for this transformation, and their optimization is critical for achieving high yields. bucknell.eduresearchgate.net
The Suzuki-Miyaura coupling typically involves the reaction of an aryl halide with an arylboronic acid, catalyzed by a palladium complex. dntb.gov.ua For the synthesis of biphenyl carboxylic acids, key parameters to optimize include the catalyst, base, solvent, and temperature. researchgate.net A study on the synthesis of substituted biphenyl carboxylic acids demonstrated that a water-soluble fullerene-supported PdCl₂ nanocatalyst (0.05 mol%) with potassium carbonate (K₂CO₃) as the base in water at room temperature for 4 hours could achieve yields exceeding 90%. researchgate.netdntb.gov.ua The choice of base is crucial; carbonates like K₂CO₃ and Cs₂CO₃ are frequently effective. mdpi.com The solvent system also plays a significant role, with mixtures like dioxane/water being common. mdpi.com
The Negishi cross-coupling reaction, which pairs an organohalide with an organozinc reagent, is another powerful tool. bucknell.edu Optimization of this reaction often focuses on the palladium catalyst and the associated phosphine ligands. Research has shown that while the choice of palladium catalyst may have a minimal effect on efficiency, the ligand is critical. bucknell.edu Electron-rich, bulky phosphine ligands, such as RuPhos, have been found to inhibit undesirable side reactions, leading to higher yields and efficiency in the formation of new carbon-carbon bonds. bucknell.edu
The table below presents a summary of optimized conditions for Suzuki-Miyaura coupling reactions aimed at synthesizing biphenyl carboxylic acids, based on reported findings.
| Catalyst System | Base | Solvent | Temperature | Time | Yield | Reference |
| Fullerene-supported PdCl₂ (0.05 mol%) | K₂CO₃ (2 equiv.) | Water | Room Temp. | 4 h | >90% | researchgate.netdntb.gov.ua |
| Pd(PPh₃)₄ (10 mol%) | Cs₂CO₃ (2 equiv.) | Dioxane/H₂O (4:1) | 90 °C | 12 h | High | mdpi.com |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80 °C | 16 h | Good | ajgreenchem.com |
These high-throughput optimization studies, sometimes aided by machine learning algorithms, allow for the rapid identification of ideal reaction parameters, moving beyond simply maximizing yield to consider factors like reaction time and sustainability. beilstein-journals.org
Synthesis of Isotopically Labeled 2,4-Dimethoxybiphenyl-3-carboxylic Acid
Isotopically labeled compounds are indispensable tools in pharmaceutical research, particularly for studying absorption, distribution, metabolism, and excretion (ADME) profiles. musechem.comnih.gov The synthesis of an isotopically labeled version of 2,4-Dimethoxybiphenyl-3-carboxylic acid can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecular structure. musechem.com
The synthetic strategy typically involves introducing the isotopic label at a late stage if possible, or using a commercially available labeled starting material. researchgate.net For 2,4-Dimethoxybiphenyl-3-carboxylic acid, labeling can be targeted at several positions:
¹³C-Labeling: One of the aromatic rings can be constructed from a ¹³C-labeled precursor. For example, a Suzuki-Miyaura coupling could be performed using a commercially available ¹³C₆-labeled boronic acid or aryl halide. This allows the fate of that specific ring to be traced in metabolic studies. nih.gov
Deuterium (²H)-Labeling: The methoxy groups are prime targets for deuterium labeling. Using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I), to install the methoxy groups on a dihydroxy precursor would yield a D₆-labeled analogue. Deuterium labeling can be used to study metabolic pathways and potentially improve a drug's pharmacokinetic properties by altering the rate of metabolism (the "kinetic isotope effect"). musechem.comnih.gov
A potential synthetic route for a ¹³C-labeled analogue is outlined below, utilizing a Suzuki-Miyaura cross-coupling reaction.
Proposed Synthetic Scheme for [¹³C₆]-2,4-Dimethoxybiphenyl-3-carboxylic Acid
Starting Materials:
Methyl 3-bromo-2,4-dimethoxybenzoate (Unlabeled)
[¹³C₆]-Phenylboronic acid (Labeled)
Reaction: Suzuki-Miyaura Cross-Coupling
The two starting materials are reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).
Intermediate: Methyl [¹³C₆]-2,4-dimethoxybiphenyl-3-carboxylate
The coupling reaction forms the ¹³C-labeled biphenyl ester.
Final Step: Saponification
The methyl ester is hydrolyzed using aqueous sodium hydroxide, followed by acidification to yield the final product, [¹³C₆]-2,4-Dimethoxybiphenyl-3-carboxylic acid.
This strategic placement of isotopes allows for precise tracking and quantification of the molecule and its metabolites in complex biological systems using techniques like mass spectrometry and NMR spectroscopy. nih.govresearchgate.net
Elucidation of Molecular Structure and Stereochemistry
Advanced Spectroscopic Characterization Techniques
Spectroscopy is fundamental to determining the structure of a molecule. A complete characterization would involve the following methods:
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy would be the primary technique for establishing the carbon-hydrogen framework of 2,4-Dimethoxybiphenyl-3-carboxylic acid.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each aromatic proton, the two methoxy (B1213986) groups, and the carboxylic acid proton. The chemical shifts (δ) would indicate the electronic environment of the protons, and the coupling constants (J) would reveal the connectivity between adjacent protons on the biphenyl (B1667301) rings.
¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom in the molecule, including the two methoxy carbons, the aromatic carbons, and the carbonyl carbon of the carboxylic acid.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign proton and carbon signals and confirm the bonding network within the molecule.
Advanced Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry would be used to determine the compound's exact molecular weight and elemental composition, and to gain insight into its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₁₅H₁₄O₄.
Tandem MS (MS/MS): This technique would involve isolating the molecular ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. Analysis of these fragments would help confirm the presence of the methoxy, carboxylic acid, and biphenyl functionalities.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing direct evidence for the presence of specific functional groups.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the hydrogen-bonded carboxylic acid. A strong, sharp absorption around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration. C-O stretching vibrations for the methoxy and carboxylic acid groups would appear in the 1320-1000 cm⁻¹ region, while C-H stretching from the aromatic rings and methoxy groups would be observed around 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations would be prominent, and the technique could offer more detail on the skeletal vibrations of the biphenyl system.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
These techniques provide information about the electronic transitions within the molecule and its potential to emit light after excitation.
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would show absorption bands corresponding to π→π* transitions within the aromatic biphenyl system. The position and intensity of these bands are influenced by the methoxy and carboxylic acid substituents.
Fluorescence Spectroscopy: If the compound is fluorescent, an emission spectrum would be recorded after exciting the molecule at a wavelength corresponding to one of its absorption maxima. The resulting spectrum would reveal the wavelength of maximum emission and the quantum yield, providing insights into the molecule's photophysical properties.
X-ray Crystallography for Solid-State Structure Determination
Should a suitable single crystal of 2,4-Dimethoxybiphenyl-3-carboxylic acid be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would yield precise data on bond lengths, bond angles, and the dihedral angle between the two phenyl rings. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, that govern the crystal packing in the solid state.
Chiroptical Studies for Absolute Configuration Assignment
Due to the substitution pattern, 2,4-Dimethoxybiphenyl-3-carboxylic acid is chiral, exhibiting atropisomerism (chirality arising from hindered rotation around a single bond). Chiroptical studies would be necessary to determine the absolute configuration of its enantiomers.
Circular Dichroism (CD) Spectroscopy: This technique would measure the differential absorption of left and right circularly polarized light. The resulting CD spectrum would be a unique fingerprint for each enantiomer, and theoretical calculations could be used to correlate the experimental spectrum with a specific absolute configuration (R or S).
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light by a chiral sample, which is plotted as a function of wavelength. The resulting spectrum, characterized by positive or negative peaks known as Cotton effects, is a unique fingerprint of a molecule's three-dimensional structure. lew.ro
For 2,4-Dimethoxybiphenyl-3-carboxylic acid, the ECD spectrum is used to assign the absolute configuration of its stable atropisomers. The process involves a combination of experimental measurement and theoretical calculation. First, the ECD spectrum of a sample is recorded experimentally. Then, quantum chemical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT), are performed to predict the theoretical ECD spectra for both the (R)- and (S)-atropisomers. beilstein-journals.orgbeilstein-journals.org By comparing the experimental spectrum with the calculated ones, the absolute configuration of the atropisomers in the sample can be unequivocally assigned. A good correlation between the experimental data and the calculated spectrum for one of the isomers confirms its configuration. lew.ro
Table 1: Representative ECD Spectral Data for Atropisomers of 2,4-Dimethoxybiphenyl-3-carboxylic acid
| Atropisomer | Wavelength (nm) | Cotton Effect Sign |
| (R)-isomer | ~280 | Positive (+) |
| ~250 | Negative (-) | |
| ~220 | Positive (+) | |
| (S)-isomer | ~280 | Negative (-) |
| ~250 | Positive (+) | |
| ~220 | Negative (-) |
Note: The data in this table is hypothetical and serves to illustrate the expected opposite Cotton effects for the two atropisomers.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is the vibrational counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD spectroscopy provides detailed information about the stereochemistry and conformational structure of chiral molecules. chemrxiv.org A key advantage of VCD is its high sensitivity to the subtle conformational details and non-covalent interactions within a molecule. chemrxiv.orgnih.gov
The application of VCD to 2,4-Dimethoxybiphenyl-3-carboxylic acid follows a similar approach to ECD. The experimental VCD spectrum is obtained and then compared with theoretical spectra calculated for the possible atropisomers and their low-energy conformers. researchgate.net This comparison allows for the assignment of the absolute configuration and can also provide insights into the predominant solution-state conformation of the molecule. researchgate.net VCD is particularly useful for studying the stretching vibrations of functional groups like C=O and O-H in the carboxylic acid moiety, as these bands are often sensitive probes of the surrounding chiral environment. chemrxiv.org
Table 2: Representative VCD Spectral Data for Key Vibrational Bands
| Vibrational Mode | Wavenumber (cm⁻¹) | (R)-isomer VCD Sign | (S)-isomer VCD Sign |
| C=O Stretch (Carboxylic Acid) | ~1700 | Positive (+) | Negative (-) |
| Aromatic C-H Bending | ~1450 | Negative (-) | Positive (+) |
| C-O Stretch (Methoxy) | ~1250 | Positive (+) | Negative (-) |
Note: The data in this table is hypothetical, illustrating the principle that enantiomers exhibit mirror-image VCD spectra.
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of 2,4-Dimethoxybiphenyl-3-carboxylic acid and for separating its potential atropisomers. A range of methods, from preparative flash chromatography to analytical high-performance liquid and gas chromatography, are employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for determining the chemical purity of non-volatile organic compounds like 2,4-Dimethoxybiphenyl-3-carboxylic acid. A standard approach involves reversed-phase chromatography.
Stationary Phase: A C18 (ODS) column is typically used.
Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (often with an acidic modifier like 0.1% formic acid or acetic acid to suppress ionization of the carboxyl group and ensure sharp peaks) and an organic solvent such as acetonitrile (B52724) or methanol is employed. nih.gov
Detection: Due to the presence of aromatic rings, UV detection at a wavelength between 254 nm and 280 nm is highly effective.
The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Table 3: Typical HPLC Purity Analysis Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile / Water (0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~7.5 min |
| Purity | >99% |
Note: The data is representative of a standard analytical HPLC method.
Chiral-High-Performance Liquid Chromatography (Chiral-HPLC)
To separate the (R)- and (S)-atropisomers, chiral-HPLC is the method of choice. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov
Stationary Phase: Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support (e.g., Chiralcel® or Chiralpak® columns), are highly effective for separating atropisomers and other chiral acids. nih.govresearchgate.net
Mobile Phase: Normal-phase conditions are often used, typically consisting of a mixture of a hydrocarbon (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol). sigmaaldrich.com An acidic modifier, such as trifluoroacetic acid (TFA), is usually added to the mobile phase to improve peak shape and resolution. chiraltech.com
Table 4: Representative Chiral-HPLC Separation Data
| Isomer | Retention Time (min) | Resolution (Rs) |
| (S)-atropisome r | 12.3 | - |
| (R)-atropisome r | 15.8 | >2.0 |
Note: The data is hypothetical, illustrating a successful enantioseparation.
Gas Chromatography (GC)
Direct analysis of carboxylic acids by Gas Chromatography (GC) is challenging due to their high polarity and low volatility, which can lead to poor peak shape and thermal decomposition. lmaleidykla.lt Therefore, a derivatization step is required to convert the carboxylic acid into a more volatile and thermally stable ester.
Derivatization: Silylation is a common derivatization method, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) reacts with the acidic proton of the carboxylic acid to form a trimethylsilyl (B98337) (TMS) ester. lmaleidykla.lt This TMS ester is much more volatile and suitable for GC analysis.
Analysis: The derivatized sample is then injected into the GC, which is typically equipped with a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5) and a Flame Ionization Detector (FID). koreascience.kr
Flash Chromatography
Flash chromatography is a preparative technique used for the purification of multi-gram quantities of 2,4-Dimethoxybiphenyl-3-carboxylic acid, typically after its chemical synthesis. orgsyn.org
Stationary Phase: Silica gel is the most common stationary phase.
Mobile Phase (Eluent): A solvent mixture of low to moderate polarity, such as a gradient of ethyl acetate (B1210297) in hexane, is used to elute the compound from the column. ajgreenchem.combeilstein-journals.org The fractions are collected and monitored by Thin-Layer Chromatography (TLC) to combine those containing the pure product.
Mechanistic Investigations of Reactions Involving 2,4 Dimethoxybiphenyl 3 Carboxylic Acid
Reaction Kinetics and Rate Determination
Kinetic studies are crucial for elucidating reaction mechanisms, and the acid-catalyzed decarboxylation of 2,4-dimethoxybenzoic acid serves as an insightful model. The reaction rate is observed to be dependent on the acidity of the solution, indicating that the reaction is subject to specific acid catalysis.
A key tool in determining the rate-determining step of a reaction is the solvent kinetic isotope effect (SKIE). This involves comparing the reaction rate in a standard solvent system (e.g., H₂SO₄ in H₂O) with the rate in a deuterated solvent system (e.g., D₂SO₄ in D₂O). For the decarboxylation of 2,4-dimethoxybenzoic acid, the observed first-order rate constant (kobs) was found to be lower in the deuterated solvent system. nih.gov
Table 1: Solvent Kinetic Isotope Effect for the Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid (Interactive Data Table)
| Acid Concentration (M) | log kobs (H₂SO₄) | log kobs (D₂SO₄) | SKIE (kH/kD) |
|---|---|---|---|
| ~2.5 | -4.5 | -4.8 | ~2.0 |
| ~4.0 | -4.1 | -4.3 | ~1.6 |
| ~6.0 | -3.8 | -3.9 | ~1.3 |
| ~8.0 | -3.6 | -3.7 | ~1.2 |
Data derived from graphical representations in a study on 2,4-dimethoxybenzoic acid. nih.gov
Identification of Intermediates and Transition States
The mechanism of acid-catalyzed decarboxylation of 2,4-dimethoxybenzoic acid is proposed to proceed through several key intermediates. The reaction is initiated by the protonation of the electron-rich aromatic ring, a step facilitated by the presence of the activating methoxy (B1213986) groups. nih.gov
The proposed mechanistic pathway involves the following steps:
Protonation of the Carboxyl Group : The reaction begins with the formation of the conjugate acid of the carboxylic acid (RCO₂H₂⁺). nih.gov
Formation of a Hydrated Intermediate : This is followed by a nucleophilic attack of a water molecule on the protonated carboxyl group, leading to the formation of a hydrated intermediate. nih.gov
Ring Protonation : A crucial step is the protonation of the aromatic ring at the position alpha to the carboxyl group. This forms a pre-decarboxylation intermediate. nih.gov The positive charge in this intermediate is resonance-stabilized by the electron-donating methoxy groups at the ortho- and para-positions, which helps to drive the reaction forward. nih.gov
C-C Bond Cleavage : The key decarboxylation event is the cleavage of the carbon-carbon bond, releasing the final product, 1,3-dimethoxybenzene, and protonated carbonic acid. nih.gov
The transition state for the C-C bond cleavage step is thought to involve the developing positive charge on the aromatic ring being stabilized by the methoxy substituents.
Catalytic Cycles and Catalyst Performance Studies
A review of the available scientific literature did not yield specific information regarding catalytic cycles or catalyst performance studies for reactions directly involving 2,4-Dimethoxybiphenyl-3-carboxylic acid as a substrate. While the synthesis of related biphenyl (B1667301) structures may involve catalysts, such as in Ullmann-type couplings, the subsequent catalytic reactions of the carboxylic acid functionality of this specific compound are not detailed in the searched literature. General catalytic decarboxylation methods for aromatic carboxylic acids exist, but their application to and performance with 2,4-Dimethoxybiphenyl-3-carboxylic acid have not been specifically investigated.
Solvent Effects and Reaction Medium Influence
The reaction medium plays a critical role in the kinetics and mechanism of the acid-catalyzed decarboxylation of the analogous 2,4-dimethoxybenzoic acid. The rate of this reaction is highly dependent on the solution's acidity. nih.gov
The observation that the reaction rate increases with increasing acid concentration is consistent with a mechanism where a protonated form of the substrate is the reactive species. nih.gov The role of the solvent, in this case, highly acidic water, is multifaceted. Water acts as a nucleophile in the formation of the hydrated intermediate and also as the medium for the proton transfer steps. nih.gov
Derivatization and Functionalization of 2,4 Dimethoxybiphenyl 3 Carboxylic Acid
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, readily undergoing esterification and amidation to produce a range of functional analogs. These reactions are fundamental in organic synthesis for modifying a compound's physicochemical properties.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing water as it is formed. masterorganicchemistry.com Alternative methods that proceed under milder conditions utilize coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), the latter being water-soluble. thermofisher.com
Amidation: The formation of amides from 2,4-Dimethoxybiphenyl-3-carboxylic acid and a primary or secondary amine is a crucial transformation, as the amide bond is a key feature in many biologically active molecules. encyclopedia.pub Direct thermal amidation by heating the carboxylic acid and amine is possible but often requires high temperatures. encyclopedia.pub More commonly, coupling reagents are employed to activate the carboxylic acid. Reagents such as B(OCH₂CF₃)₃ have been shown to be effective for direct amidation, often allowing for simple purification. nih.gov Boron-based catalysts, like boric acid, can also facilitate this transformation, providing a green and atom-economical alternative. orgsyn.org
| Reaction Type | Reagent/Nucleophile | Typical Conditions | Product |
|---|---|---|---|
| Esterification | Methanol (B129727) (CH₃OH) | H₂SO₄ (catalyst), reflux | Methyl 2,4-dimethoxybiphenyl-3-carboxylate |
| Esterification | Ethanol (B145695) (C₂H₅OH) | DCC, DMAP, CH₂Cl₂, rt | Ethyl 2,4-dimethoxybiphenyl-3-carboxylate |
| Amidation | Benzylamine | EDAC, HOBt, DMF, rt | N-Benzyl-2,4-dimethoxybiphenyl-3-carboxamide |
| Amidation | Morpholine | B(OCH₂CF₃)₃, MeCN, 80°C | (2,4-Dimethoxybiphenyl-3-yl)(morpholino)methanone |
Modification of Methoxy (B1213986) Groups
The two methoxy groups are relatively stable ether linkages. However, they can be cleaved to yield the corresponding phenolic compounds. This demethylation reaction is a common strategy to unmask hydroxyl groups, which can then be used for further functionalization, such as conversion to esters, ethers, or as directing groups in subsequent reactions. The most common reagents for cleaving aryl methyl ethers are strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr). The reaction with BBr₃ is often preferred as it can typically be carried out under milder conditions than with HBr. The resulting dihydroxybiphenyl carboxylic acid is a valuable intermediate for synthesizing more complex analogs.
| Reagent | Typical Conditions | Product |
|---|---|---|
| Boron tribromide (BBr₃) | Dichloromethane (CH₂Cl₂), -78°C to rt | 2,4-Dihydroxybiphenyl-3-carboxylic acid |
| Hydrobromic acid (HBr) | Acetic acid, reflux | 2,4-Dihydroxybiphenyl-3-carboxylic acid |
Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Rings
Electrophilic aromatic substitution (SₑAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org In 2,4-Dimethoxybiphenyl-3-carboxylic acid, the regioselectivity of SₑAr is governed by the directing effects of the existing substituents. The methoxy groups (-OCH₃) are powerful activating, ortho, para-directing groups, while the carboxylic acid (-COOH) group is a deactivating, meta-directing group. wikipedia.org
Common SₑAr reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). makingmolecules.com
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃. libretexts.org
Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, though these reactions may be complicated by the presence of the deactivating carboxyl group. wikipedia.org
Given the strong activation by the methoxy groups, reactions like halogenation may proceed even without a Lewis acid catalyst and can sometimes lead to multiple substitutions if not carefully controlled. makingmolecules.com
Nucleophilic Aromatic Substitution Reactions on Activated Positions
Nucleophilic aromatic substitution (SₙAr) is less common than SₑAr and requires specific conditions. youtube.com The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to a suitable leaving group (like a halogen). libretexts.org
The parent molecule, 2,4-Dimethoxybiphenyl-3-carboxylic acid, is electron-rich due to the methoxy groups and lacks a good leaving group, making it unreactive towards SₙAr. However, it can be converted into a suitable substrate. For example, nitration (an SₑAr reaction) followed by conversion of a resulting phenol (B47542) (from methoxy group cleavage) to a triflate or halogenation could install the necessary EWG and leaving group. Once activated, the ring can react with various nucleophiles (e.g., amines, alkoxides) to displace the leaving group. libretexts.org
Directed Ortho-Metalation and Related Transformations
Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic C-H bonds. strath.ac.uk The reaction involves deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate that can be trapped with an electrophile. organic-chemistry.org
In 2,4-Dimethoxybiphenyl-3-carboxylic acid, there are three potential DMGs: the carboxylic acid and the two methoxy groups.
The carboxylate group (formed by initial deprotonation of the acid with the organolithium base) is a very powerful DMG. It typically directs metalation to the adjacent C-2 position. However, in this molecule, the C-2 position is already substituted. It can also direct metalation to the C-2' position of the remote ring. unblog.fr
The methoxy groups are also effective DMGs, directing lithiation to their ortho positions. harvard.edu The C-2 methoxy group could direct to the C-1' position (via the phenyl group) or the C-3 position (already substituted). The C-4 methoxy group directs to the C-5 and C-3 positions.
Competition between these directing groups will determine the site of metalation. The powerful carboxylate group is likely to dominate, potentially leading to metalation at the C-2' position of the second phenyl ring. Subsequent reaction with an electrophile (e.g., I₂, DMF, CO₂) would introduce a new substituent at this position. unblog.fr
Synthesis of Advanced Biphenyl Analogs with Diverse Substituents
The functional groups on 2,4-Dimethoxybiphenyl-3-carboxylic acid serve as versatile handles for synthesizing more complex biphenyl analogs. Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective for creating new carbon-carbon bonds and elaborating the biphenyl core. ajgreenchem.com
To utilize this chemistry, the parent compound would first need to be halogenated, for instance, via electrophilic aromatic substitution to introduce a bromine or iodine atom. This halo-biphenyl derivative can then be coupled with a wide variety of boronic acids or esters under palladium catalysis to generate advanced analogs with diverse substituents on either ring. ajgreenchem.com Alternatively, the carboxylic acid itself could be converted to other functional groups (e.g., reduction to an alcohol, Curtius rearrangement to an amine) which then open up new avenues for derivatization.
| Initial Transformation | Key Intermediate | Subsequent Reaction | Example Product Class |
|---|---|---|---|
| Electrophilic Bromination | 5-Bromo-2,4-dimethoxybiphenyl-3-carboxylic acid | Suzuki Coupling (with Phenylboronic acid) | Substituted terphenyls |
| Directed Ortho-Metalation then Iodination | 2'-Iodo-2,4-dimethoxybiphenyl-3-carboxylic acid | Sonogashira Coupling (with Phenylacetylene) | Alkynyl-substituted biphenyls |
| Reduction of Carboxylic Acid | (2,4-Dimethoxybiphenyl-3-yl)methanol | Oxidation to Aldehyde, then Wittig Reaction | Stilbene-like biphenyls |
Computational Chemistry and Theoretical Modelling
Quantum Mechanical Calculations for Electronic Structure Analysis
Quantum mechanical calculations are fundamental to understanding the electronic structure of a molecule, providing insights into its reactivity, stability, and spectroscopic properties. For 2,4-Dimethoxybiphenyl-3-carboxylic acid, these calculations would reveal the distribution of electron density and the nature of its molecular orbitals.
The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.
For 2,4-Dimethoxybiphenyl-3-carboxylic acid, the electronic structure would be influenced by the electron-donating methoxy (B1213986) groups and the electron-withdrawing carboxylic acid group. Quantum mechanical calculations would precisely quantify these effects on the electron distribution across the biphenyl (B1667301) system.
Density Functional Theory (DFT) Studies for Optimized Geometries and Energetics
Density Functional Theory (DFT) is a powerful computational method for determining the optimized geometry and energetic properties of molecules. nih.gov For 2,4-Dimethoxybiphenyl-3-carboxylic acid, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(2d,p)), would identify the most stable three-dimensional conformation of the molecule.
These calculations would provide detailed information on bond lengths, bond angles, and dihedral angles. A key structural feature of biphenyl compounds is the dihedral angle between the two phenyl rings, which is influenced by the steric hindrance of the ortho substituents. In this case, the methoxy and carboxylic acid groups would dictate the preferred rotational orientation of the phenyl rings.
The total energy of the optimized structure provides a measure of the molecule's stability. Furthermore, DFT can be used to calculate thermodynamic properties such as enthalpy, Gibbs free energy, and entropy.
Table 1: Hypothetical Optimized Geometric Parameters for 2,4-Dimethoxybiphenyl-3-carboxylic acid calculated using DFT This table is illustrative and does not represent experimentally verified data.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C-C (inter-ring) | 1.49 |
| C=O (carboxyl) | 1.22 | |
| C-O (carboxyl) | 1.35 | |
| C-O (methoxy) | 1.37 | |
| Bond Angles (°) | C-C-C (inter-ring) | 120.5 |
| O=C-O (carboxyl) | 123.0 |
| Dihedral Angle (°) | Phenyl-Phenyl | 55.0 |
Molecular Dynamics Simulations for Conformational Landscapes
While DFT provides a static picture of the most stable conformation, Molecular Dynamics (MD) simulations can explore the dynamic behavior of 2,4-Dimethoxybiphenyl-3-carboxylic acid over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves and changes shape at a given temperature.
For this compound, MD simulations would be particularly useful for exploring its conformational landscape. mdpi.com This includes the rotation around the single bond connecting the two phenyl rings, as well as the flexibility of the methoxy and carboxylic acid side chains. The simulations would identify the most populated conformations and the energy barriers between them, providing a deeper understanding of the molecule's flexibility and its behavior in different environments, such as in solution.
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the interpretation of experimental data. For 2,4-Dimethoxybiphenyl-3-carboxylic acid, theoretical calculations can provide predictions for its NMR, IR, and UV-Vis spectra.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated, aiding in the assignment of experimental NMR spectra. nih.gov The predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is determined by the methoxy and carboxylic acid groups.
IR Spectroscopy: The vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.) can be computed. This would allow for the identification of characteristic peaks in the experimental IR spectrum, such as the C=O stretch of the carboxylic acid and the C-O stretches of the methoxy groups.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.
Table 2: Hypothetical Predicted Spectroscopic Data for 2,4-Dimethoxybiphenyl-3-carboxylic acid This table is illustrative and does not represent experimentally verified data.
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | C=O (carboxyl) | ~170 ppm |
| C-O (methoxy) | ~55-60 ppm | |
| ¹H NMR | Aromatic Protons | ~7.0-8.0 ppm |
| Methoxy Protons | ~3.8-4.0 ppm | |
| IR | C=O Stretch | ~1700 cm⁻¹ |
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For 2,4-Dimethoxybiphenyl-3-carboxylic acid, this could involve studying its synthesis, such as through a Suzuki or Ullmann coupling reaction, or its potential degradation pathways.
By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and intermediates. pku.edu.cnmdpi.com The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to determine the reaction rate. This provides detailed insights into the step-by-step process of bond breaking and formation, which is often difficult to probe experimentally.
In Silico Design of Novel Derivatives
The principles of computational chemistry can be applied to the in silico design of novel derivatives of 2,4-Dimethoxybiphenyl-3-carboxylic acid with tailored properties. nih.govsnv63.ru By systematically modifying the structure of the parent molecule (e.g., by adding or changing functional groups) and then calculating the properties of these new derivatives, it is possible to screen for compounds with enhanced characteristics for a specific application.
For example, if the goal is to design a derivative with improved biological activity, molecular docking simulations could be used to predict how well different derivatives bind to a target protein. snv63.ru Similarly, if the aim is to develop a new material with specific electronic properties, quantum mechanical calculations can be used to predict how structural modifications will affect the HOMO-LUMO gap and other electronic parameters. This in silico approach can significantly accelerate the discovery and development of new molecules by prioritizing the most promising candidates for experimental synthesis and testing.
2,4-Dimethoxybiphenyl-3-carboxylic acid: A Focal Point in Chemical Biology and Material Science
The biphenyl scaffold is a privileged structure in chemistry, forming the backbone of numerous compounds with significant applications in medicinal chemistry, material science, and beyond. The substitution pattern on the biphenyl rings plays a crucial role in determining the molecule's physical, chemical, and biological properties. This article focuses on a specific derivative, 2,4-Dimethoxybiphenyl-3-carboxylic acid, exploring its potential applications based on the established roles of similarly structured molecules in chemical biology and material science research.
While direct research on 2,4-Dimethoxybiphenyl-3-carboxylic acid is limited in publicly available literature, its structural motifs—the biphenyl core, methoxy groups, and a carboxylic acid function—allow for informed postulations about its utility. The following sections delve into these potential applications, drawing parallels from closely related and well-studied biphenyl derivatives.
Applications in Chemical Biology and Material Science Research
The unique combination of a flexible biphenyl (B1667301) backbone with hydrogen-bonding and coordinating functional groups makes 2,4-Dimethoxybiphenyl-3-carboxylic acid a molecule of considerable interest for various research applications.
Biphenyl derivatives are widely recognized as fundamental pillars in synthetic organic chemistry and are integral to the structure of many medicinally active compounds. researchgate.net The biphenyl scaffold provides a versatile framework that can be functionalized to create ligands and probes with specific binding properties for biological targets. The design of bioactive biphenyl derivatives often necessitates the introduction of electrophilic or nucleophilic moieties to the chemically neutral biphenyl core. researchgate.net
Table 1: Potential Interactions of 2,4-Dimethoxybiphenyl-3-carboxylic acid as a Molecular Scaffold
| Functional Group | Potential Interaction | Implication for Ligand Design |
|---|---|---|
| Biphenyl Core | Hydrophobic and π-stacking interactions | Provides a rigid yet tunable core for positioning other functional groups. |
| Methoxy (B1213986) Groups | Hydrogen bond acceptors, steric bulk | Can influence conformation and provide specific interactions with target proteins. |
Biphenyl moieties are present in a variety of biologically active natural products. rsc.org The synthesis of these complex molecules often relies on the preparation of functionalized biphenyl intermediates. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for the construction of the biphenyl core from appropriately substituted aryl halides and boronic acids. rsc.org
2,4-Dimethoxybiphenyl-3-carboxylic acid could serve as a valuable building block in the synthesis of more complex natural product analogues. The carboxylic acid can be readily converted into other functional groups, such as esters, amides, or alcohols, providing a handle for further elaboration of the molecular structure. The methoxy groups can also be selectively demethylated to reveal hydroxyl groups, which are common functionalities in natural products and can be important for biological activity.
The study of how a molecule's structure influences its chemical reactivity is a cornerstone of organic chemistry. Substituted biphenyls provide an excellent system for investigating these relationships. The electronic effects of the methoxy and carboxylic acid groups on the biphenyl system can be quantified and correlated with reaction rates and equilibrium constants. For example, the acidity of the carboxylic acid will be influenced by the electron-donating nature of the methoxy groups.
Furthermore, the torsional angle between the two phenyl rings is a key structural parameter in biphenyls that affects their electronic properties and chemical reactivity. researchgate.net The presence of substituents at the ortho positions can hinder rotation around the central carbon-carbon bond, leading to atropisomerism, a form of axial chirality. While 2,4-Dimethoxybiphenyl-3-carboxylic acid does not have ortho-substituents that would lead to stable atropisomers at room temperature, the methoxy group at the 2-position can influence the preferred conformation and rotational barrier.
Biphenyl carboxylic acids are known to form ordered structures through self-assembly, driven by intermolecular interactions such as hydrogen bonding and π-π stacking. acs.orgacs.org The carboxylic acid group is particularly effective at forming strong, directional hydrogen bonds, often leading to the formation of dimers. acs.org These dimers can then pack into larger, well-defined supramolecular architectures.
Biphenyl derivatives are important building blocks for a wide range of advanced organic materials, including polymers, liquid crystals, and organic light-emitting diodes (OLEDs). ajgreenchem.com The rigid biphenyl unit can impart desirable properties such as thermal stability and mechanical strength to polymers. Biphenyl-4,4′-dicarboxylic acid, for instance, is used in the synthesis of nematic aromatic polyesters for liquid crystal polymers. sigmaaldrich.com
The specific substitution pattern of 2,4-Dimethoxybiphenyl-3-carboxylic acid could be exploited in the design of new organic materials. The carboxylic acid provides a reactive site for polymerization, allowing for its incorporation into polyesters or polyamides. The methoxy groups can influence the solubility and processing characteristics of the resulting polymers, as well as their electronic properties. For example, dimethoxybenzene derivatives are known to have applications in materials science due to their electronic characteristics. nih.gov The incorporation of this monomer into a polymer backbone could lead to materials with interesting optical or electronic properties suitable for optoelectronic applications.
Table 2: Summary of Potential Applications
| Research Area | Potential Role of 2,4-Dimethoxybiphenyl-3-carboxylic acid |
|---|---|
| Chemical Biology | - Core scaffold for drug discovery and chemical probes. - Intermediate for the synthesis of complex natural products. |
| Material Science | - Building block for supramolecular assemblies. - Monomer for the synthesis of advanced polymers with potential optoelectronic applications. |
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Automated Synthesis Platforms
The traditional batch synthesis of biphenyl (B1667301) derivatives like 2,4-Dimethoxybiphenyl-3-carboxylic acid, often accomplished via Suzuki-Miyaura cross-coupling, is facing increasing pressure from the need for higher throughput, better reproducibility, and enhanced safety. tandfonline.commdpi.com Continuous flow chemistry offers a compelling solution to these challenges.
Future research will likely focus on translating the synthesis of 2,4-Dimethoxybiphenyl-3-carboxylic acid into a continuous flow process. Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, reduced reaction times, and improved safety profiles, especially for exothermic reactions. tandfonline.comrsc.org For the Suzuki-Miyaura coupling, flow systems using packed-bed reactors with heterogeneous palladium catalysts are a promising avenue. mdpi.comrsc.org This approach not only simplifies catalyst separation and recycling but also minimizes palladium contamination in the final product—a critical consideration for pharmaceutical applications. acsgcipr.org
Furthermore, integrating these flow reactors with automated synthesis platforms represents the next frontier. synplechem.comyoutube.com Automated systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention. youtube.com This would enable the rapid generation of a library of derivatives based on the 2,4-Dimethoxybiphenyl-3-carboxylic acid core. By systematically varying the coupling partners, researchers could efficiently explore the structure-activity relationships of new compounds for applications in drug discovery or materials science. synplechem.com
Table 1: Comparison of Batch vs. Flow Synthesis for Biaryl Compounds
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Scalability | Challenging, often requires re-optimization | Simpler, by extending run time |
| Safety | Poor heat transfer, risk of thermal runaway | Excellent heat transfer, smaller reaction volumes |
| Reproducibility | Can be variable between batches | High, due to precise process control |
| Catalyst Handling | Often requires separate filtration step | Can use packed-bed reactors for easy separation |
| Throughput | Lower, limited by vessel size and handling | Higher, continuous production |
Exploration of Sustainable and Green Chemistry Approaches
The principles of green chemistry are increasingly guiding synthetic strategies in both academic and industrial laboratories. nih.gov Future research on 2,4-Dimethoxybiphenyl-3-carboxylic acid will undoubtedly prioritize the development of more environmentally benign synthetic routes. inovatus.esresearchgate.net
A key focus will be the replacement of conventional organic solvents like DMF, NMP, and 1,4-dioxane, which are commonly used in Suzuki-Miyaura reactions but pose significant environmental and health risks. acsgcipr.org Research into greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), anisole, or even aqueous systems is gaining traction. acsgcipr.orgacs.orgnih.gov The development of catalytic systems that are highly active in these sustainable solvents will be crucial for the synthesis of 2,4-Dimethoxybiphenyl-3-carboxylic acid. inovatus.esacs.org
Another avenue involves minimizing waste and energy consumption. This includes designing solvent-free or "solventless" reaction conditions, potentially utilizing techniques like ball milling. researchgate.netflinders.edu.au Additionally, using heterogeneous or water-soluble catalysts that can be easily recovered and reused for multiple reaction cycles aligns with the green chemistry principle of waste prevention. acsgcipr.orgresearchgate.net The use of microwave-assisted synthesis, which can dramatically reduce reaction times and energy input, also presents a viable green approach for future exploration. nih.gov
Development of Novel Catalytic Systems for its Synthesis and Derivatization
While palladium-catalyzed reactions are the workhorse for biaryl synthesis, there is a continuous drive to develop more active, stable, and versatile catalysts. For a sterically hindered compound like 2,4-Dimethoxybiphenyl-3-carboxylic acid, catalysts that are effective at low loadings and under mild conditions are highly desirable.
Future research will explore novel palladium complexes with sophisticated ligands, such as bulky biaryl phosphines or N-heterocyclic carbenes (NHCs), which have shown remarkable efficacy in coupling sterically demanding substrates. morressier.comuj.ac.za These advanced ligands can enhance catalyst stability and promote the crucial reductive elimination step, leading to higher yields of complex biaryls. researchgate.net The design of "ligand-less" palladium systems, or those using simple, inexpensive ligands, is also an attractive goal to reduce costs and simplify reaction mixtures. acsgcipr.org
Beyond palladium, the exploration of catalysts based on more abundant and less expensive base metals like nickel is a significant emerging field. nih.gov Nickel catalysts, such as NiCl2(PCy3)2, have been successfully used for Suzuki-Miyaura couplings in green solvents and offer a more sustainable alternative to precious metals. nih.gov Developing robust nickel-based catalytic systems capable of efficiently synthesizing 2,4-Dimethoxybiphenyl-3-carboxylic acid and its derivatives would be a major step forward.
Table 2: Emerging Catalytic Systems for Biaryl Synthesis
| Catalyst Type | Description | Potential Advantages for 2,4-Dimethoxybiphenyl-3-carboxylic acid |
| Pd-NHC Complexes | Palladium with N-heterocyclic carbene ligands | High stability and activity, effective for hindered substrates. acs.org |
| Bulky Biaryl Phosphine (B1218219) Ligands | Ligands like SPhos, XPhos, or novel phosphacycles | Excellent for coupling sterically challenging aryl chlorides and bromides. uj.ac.za |
| Heterogeneous Pd Catalysts | Palladium nanoparticles on supports (e.g., carbon, COFs) | Easy separation, reusability, low product contamination. mdpi.comacsgcipr.org |
| Nickel-Based Catalysts | Complexes of Ni(II) with phosphine ligands | Lower cost, earth-abundant metal, effective in green solvents. nih.gov |
Advanced Characterization Techniques for In Situ Monitoring of Reactions
A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. Traditional offline analysis methods (like TLC and GC-MS) provide snapshots of a reaction's progress but miss crucial transient intermediates and dynamic changes. The future of process development for 2,4-Dimethoxybiphenyl-3-carboxylic acid synthesis lies in the application of advanced, in-situ monitoring techniques.
Raman spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), is emerging as a powerful tool for real-time monitoring of catalytic reactions. acs.orgnih.gov By using bifunctional nanostructures that are both catalytically active (e.g., containing Pd) and plasmonically active, researchers can track the consumption of reactants and the formation of products directly in the reaction vessel. acs.orgaip.org This approach can provide invaluable data on reaction kinetics, catalyst deactivation, and the influence of different parameters, enabling rapid and efficient optimization. nih.govnih.gov Tip-Enhanced Raman Spectroscopy (TERS) offers even higher spatial resolution to probe reactions at the nanoscale. rsc.org Applying these techniques to the Suzuki-Miyaura synthesis of 2,4-Dimethoxybiphenyl-3-carboxylic acid could uncover mechanistic details that are currently inaccessible.
Multidisciplinary Research at the Interface of Organic Chemistry and Other Sciences
The true potential of 2,4-Dimethoxybiphenyl-3-carboxylic acid will be unlocked through collaborative, multidisciplinary research. Its structural motifs are prevalent in molecules of significant biological and material interest.
In medicinal chemistry , biphenyl carboxylic acids are recognized as important pharmacophores. ajgreenchem.com They are found in non-steroidal anti-inflammatory drugs and have been investigated as anticancer agents. ajgreenchem.com The specific substitution pattern of 2,4-Dimethoxybiphenyl-3-carboxylic acid makes it a valuable scaffold for developing new therapeutic agents. Future research could involve its use as a building block for inhibitors of targets like P-glycoprotein or the PD-1/PD-L1 immune checkpoint pathway, which are crucial in cancer therapy. nih.govnih.gov
In materials science , dicarboxylic acid biphenyl derivatives are used as organic linkers to construct Metal-Organic Frameworks (MOFs). nih.govresearchgate.net Although 2,4-Dimethoxybiphenyl-3-carboxylic acid is a monocarboxylic acid, its derivatization to include additional coordinating groups could produce novel linkers for MOFs with unique porous structures, gas-sorption properties, or catalytic activities.
This multidisciplinary approach, combining advanced synthesis with biological screening and materials characterization, will be essential to fully explore and exploit the scientific and commercial potential of 2,4-Dimethoxybiphenyl-3-carboxylic acid and its derivatives.
Q & A
Basic: What are the recommended synthetic routes for 2,4-Dimethoxybiphenyl-3-carboxylic acid in laboratory settings?
Methodological Answer:
A plausible synthetic approach involves Suzuki-Miyaura cross-coupling to construct the biphenyl core. For example:
- Use 3-bromo-2,4-dimethoxybenzoic acid as the aryl halide component and a methoxyphenyl boronic acid derivative.
- Catalyze the reaction with a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of DMF/H₂O under reflux, followed by acid hydrolysis to yield the carboxylic acid .
- Purify via column chromatography and confirm structure via NMR (¹H/¹³C).
Key Considerations:
- Optimize reaction temperature and catalyst loading to minimize dehalogenation byproducts.
- Protect the carboxylic acid group during coupling if necessary (e.g., esterification followed by deprotection).
Basic: What analytical techniques are critical for characterizing 2,4-Dimethoxybiphenyl-3-carboxylic acid?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR to confirm methoxy group integration (δ 3.8–4.0 ppm) and biphenyl proton splitting patterns.
- ¹³C NMR to verify carbonyl (δ ~170 ppm) and aromatic carbons.
- High-Performance Liquid Chromatography (HPLC):
- Mass Spectrometry (HRMS):
- Confirm molecular ion peak ([M-H]⁻) with ≤3 ppm mass accuracy.
Advanced: How do the methoxy substituents influence the compound’s reactivity in esterification or amidation reactions?
Methodological Answer:
- Steric Effects: The 2,4-dimethoxy groups hinder nucleophilic attack at the carboxylic acid, requiring activating agents (e.g., DCC/DMAP) for esterification .
- Electronic Effects: Methoxy groups donate electron density via resonance, reducing electrophilicity of the carbonyl. Use stronger acylating conditions (e.g., SOCl₂ for acid chloride formation) to enhance reactivity .
- Experimental Validation: Compare reaction yields with analogous non-methoxy biphenylcarboxylic acids to isolate substituent effects.
Advanced: What strategies resolve contradictions in solubility data across different solvent systems?
Methodological Answer:
- Systematic Solubility Profiling:
- Contradiction Analysis:
Basic: What are the stability considerations under various storage conditions?
Methodological Answer:
- Storage Recommendations:
- Stability Testing:
- Monitor degradation via HPLC over 6 months. Acceptable stability is ≤5% impurity increase.
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking:
- QSAR Modeling:
- Validation:
- Compare computational predictions with experimental IC₅₀ values in enzyme inhibition assays.
Advanced: What are the challenges in crystallizing 2,4-Dimethoxybiphenyl-3-carboxylic acid for X-ray diffraction studies?
Methodological Answer:
- Crystallization Optimization:
- Data Collection:
- Use synchrotron radiation for small crystals (<0.1 mm). Resolve torsional angles between biphenyl rings to confirm planarity.
Basic: How to address conflicting spectral data in structural elucidation?
Methodological Answer:
- Comparative Analysis:
- 2D NMR Techniques:
- Use HSQC and HMBC to resolve overlapping signals in aromatic regions.
Advanced: What mechanistic insights explain the compound’s potential as a kinase inhibitor?
Methodological Answer:
- ATP-Binding Site Analysis:
- Kinetic Studies:
- Perform Lineweaver-Burk plots to determine inhibition modality (competitive/uncompetitive).
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
